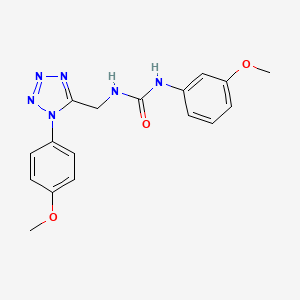

![molecular formula C16H14N4S3 B2923298 3-(((2-Methylthiazol-4-yl)methyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole CAS No. 690645-36-4](/img/structure/B2923298.png)

3-(((2-Methylthiazol-4-yl)methyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

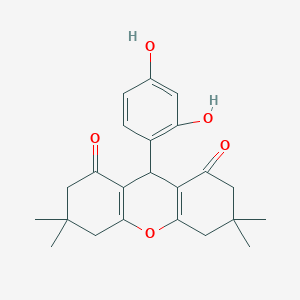

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring and a triazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the thiazole and triazole rings .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the thiazole ring might undergo reactions like electrophilic substitution or nucleophilic addition .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives of 1,2,4-triazole and thiazole rings and evaluated their antimicrobial and antifungal activities. These compounds have shown promising results against various human pathogenic microorganisms. For instance, pyridyl substituted thiazolyl triazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria and remarkable antioxidant activity (Tay et al., 2022). Furthermore, triazolothiadiazoles bearing 4-methylthiobenzyl moiety were synthesized and displayed promising antimicrobial activities (Prasad et al., 2009).

Antioxidant Activity

Compounds incorporating the 1,2,4-triazole and thiazole scaffolds have also been assessed for their antioxidant properties. The incorporation of pyridyl moieties into these compounds has been associated with enhanced antioxidant activities, indicating their potential use in combating oxidative stress-related conditions (Tay et al., 2022).

Anticancer Activity

Another significant area of application for these compounds is in the development of anticancer agents. A series of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines, with some demonstrating inhibitory effects at very low concentrations (Ibrahim, 2009).

Antileishmanial Activity

Furthermore, the antileishmanial activity of 4-amino-1,2,4-triazole derivatives has been explored, with some derivatives showing significant inhibitory activity against Leishmania infantum, indicating potential applications in the treatment of leishmaniasis (Süleymanoğlu et al., 2017).

Corrosion Inhibition

Additionally, certain cyclic nitrogen compounds, including triazole derivatives, have been investigated for their corrosion inhibition properties on steel in NaCl media, showcasing their potential industrial applications in protecting metals from corrosion (Gece & Bilgiç, 2009).

Propiedades

IUPAC Name |

5-(4-methylphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S3/c1-10-3-5-12(6-4-10)14-9-23-16-19-18-15(20(14)16)22-8-13-7-21-11(2)17-13/h3-7,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEKMDQABQCRAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC4=CSC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)

![2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923223.png)

![N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2923226.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide](/img/structure/B2923235.png)

![Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate](/img/structure/B2923236.png)

![3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2923237.png)

![2-{[4-(Tert-butyl)anilino]methyl}benzenol](/img/structure/B2923238.png)